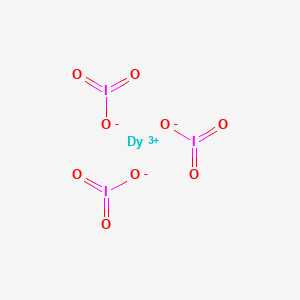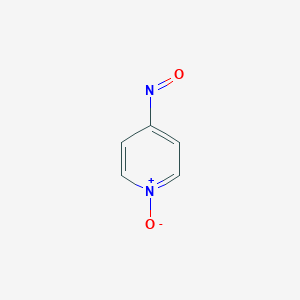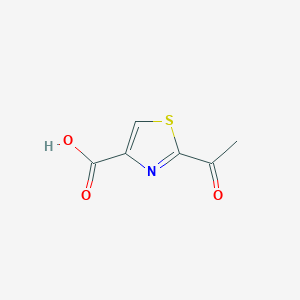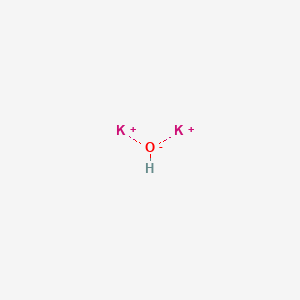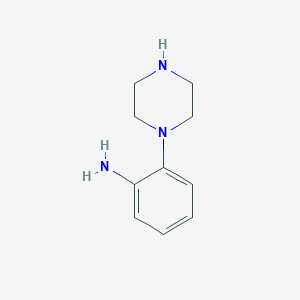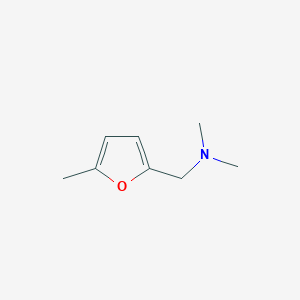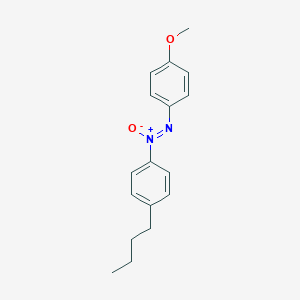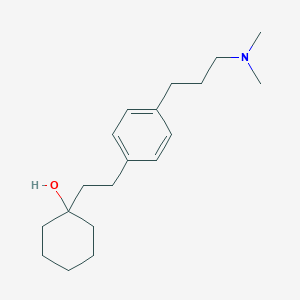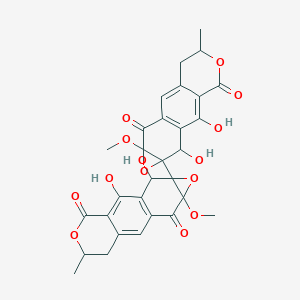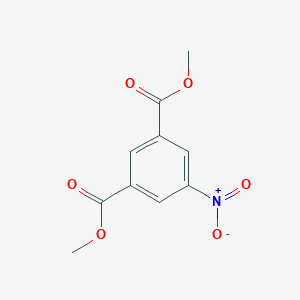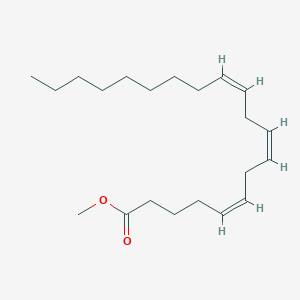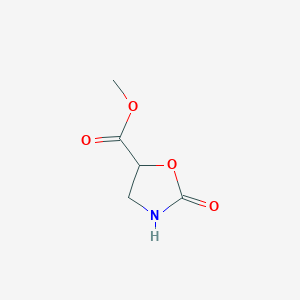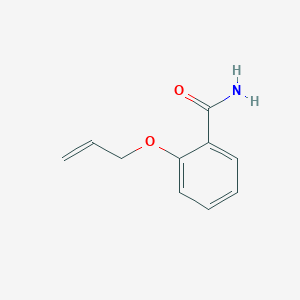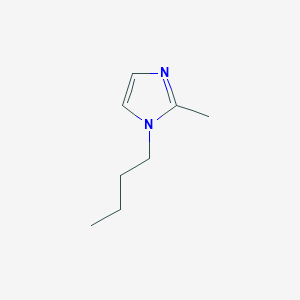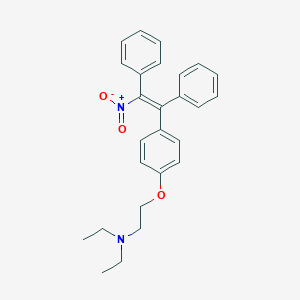
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene, commonly known as Tamoxifen, is a non-steroidal anti-estrogen drug that is widely used in the treatment of breast cancer. Tamoxifen has been proven to be highly effective in reducing the risk of breast cancer recurrence and mortality in women with estrogen receptor-positive breast cancer. In addition to its use in breast cancer treatment, Tamoxifen has also been used in the treatment of other types of cancer, such as endometrial cancer and ovarian cancer.
Mécanisme D'action
Tamoxifen exerts its anti-estrogenic effects by binding to the estrogen receptors in breast cancer cells and preventing estrogen from binding to these receptors. This prevents the growth and spread of cancer cells that are dependent on estrogen for their growth. Tamoxifen also has anti-angiogenic effects by inhibiting the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels.
Effets Biochimiques Et Physiologiques
Tamoxifen has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of sex hormone-binding globulin (SHBG), which binds to androgens and estrogens in the blood, thereby reducing the levels of free androgens and estrogens in the blood. Tamoxifen has also been shown to reduce the levels of insulin-like growth factor-1 (IGF-1), which is a protein that promotes cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
Tamoxifen has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it a valuable tool for studying the effects of anti-estrogenic agents on cancer cells. Tamoxifen is also relatively inexpensive and readily available, which makes it an attractive option for researchers. However, Tamoxifen also has some limitations as a research tool. It has been shown to have off-target effects on other proteins and pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Tamoxifen. One area of research is the development of new anti-estrogenic drugs that are more effective and have fewer side effects than Tamoxifen. Another area of research is the identification of biomarkers that can predict the response of breast cancer cells to Tamoxifen treatment. In addition, there is ongoing research on the use of Tamoxifen in the prevention of breast cancer in high-risk women. Finally, there is research on the use of Tamoxifen in combination with other drugs to enhance its anti-cancer effects.
Méthodes De Synthèse
Tamoxifen is synthesized from 4-hydroxytamoxifen, which is obtained from the condensation of 4-hydroxybenzaldehyde and N,N-diethyl-4-hydroxyphenylamine. The synthesis of Tamoxifen involves the reaction of 4-hydroxytamoxifen with nitric acid and acetic anhydride to produce Tamoxifen.
Applications De Recherche Scientifique
Tamoxifen has been extensively studied for its anti-estrogenic effects in the treatment of breast cancer. It works by blocking the effects of estrogen on breast cancer cells, thereby preventing the growth and spread of cancer cells. In addition to its anti-estrogenic effects, Tamoxifen has also been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that supply nutrients to cancer cells.
Propriétés
Numéro CAS |
13542-78-4 |
|---|---|
Nom du produit |
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene |
Formule moléculaire |
C26H28N2O3 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28N2O3/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- |
Clé InChI |
PECBJEHSQQISMO-QPLCGJKRSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3 |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Autres numéros CAS |
20079-12-3 |
Numéros CAS associés |
21708-94-1 (citrate[1:1] |
Synonymes |
1-(p-(beta-diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene EIPW 111 EIPW-111 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



